NVP-BBT594

Vue d'ensemble

Description

NVP-BBT594 est un inhibiteur puissant de la tyrosine kinase réceptrice RET (REarranged during Transfection), qui est activée par son ligand, le facteur neurotrophique dérivé des cellules gliales. La signalisation RET est impliquée dans divers processus de développement, notamment la prolifération, la migration, la survie et la différenciation. This compound est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber efficacement la signalisation RET .

Applications De Recherche Scientifique

NVP-BBT594 has several scientific research applications, including:

Chemistry: Used as a tool compound to study RET signaling pathways and their role in cellular processes.

Biology: Employed in research to understand the role of RET in development and disease.

Medicine: Investigated for its potential therapeutic applications in treating cancers that involve aberrant RET signaling.

Industry: Utilized in the development of new drugs targeting RET and related pathways

Mécanisme D'action

Target of Action

Nvp-bbt594, also known as BBT594, is a potent inhibitor of the receptor tyrosine kinase RET . RET is a crucial player in several cellular processes, including cell survival, proliferation, and differentiation . In addition to RET, this compound also targets Janus Kinase 2 (JAK2), a key player in cytokine receptor signaling .

Mode of Action

This compound acts as a type-II inhibitor, stabilizing the inactive conformation of its targets . For JAK2, this results in an unphosphorylated activation loop, likely achieving a stronger inhibition . The compound’s interaction with its targets leads to a blockade of their function, despite an increase in activation loop phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. By inhibiting JAK2, this compound disrupts this pathway, leading to a decrease in the proliferation of certain cell types .

Result of Action

This compound has been shown to block the enhancement of cell viability in certain cancer cell lines . It impairs GDNF-mediated RET downstream signaling and significantly enhances the antiproliferative effects of letrozole . This suggests that this compound could potentially be used in cancer treatment, particularly in cancers where the RET and JAK2 pathways play a significant role.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain hormones, such as estrogen, can affect the compound’s efficacy . Furthermore, the compound’s stability and action could potentially be affected by factors such as pH, temperature, and the presence of other substances in the body.

Analyse Biochimique

Biochemical Properties

Nvp-bbt594 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the receptor tyrosine kinase RET . The nature of these interactions involves the suppression of GDNF-induced RET signaling, as assessed by RET, ERK1/2, AKT, and ER phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the GDNF-mediated enhancement of MCF7-LTED cell viability in 2D culture and 3D colony formation . It also remarkably elevates the antiproliferative effects of letrozole in MCF7-2A cells .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by stabilizing the inactive conformation of JAK2, which results in an unphosphorylated activation loop, likely achieving a stronger inhibition . This binding interaction with biomolecules leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to block the GDNF-mediated enhancement of MCF7-LTED cell viability in 2D culture and 3D colony formation

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NVP-BBT594 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le composé est généralement produit sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde pour une utilisation ultérieure .

Analyse Des Réactions Chimiques

Types de réactions

NVP-BBT594 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites avec des propriétés chimiques différentes.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que la réduction peut produire des composés avec des propriétés pharmacologiques différentes .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation RET et leur rôle dans les processus cellulaires.

Biologie : Employé dans la recherche pour comprendre le rôle de RET dans le développement et les maladies.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement des cancers impliquant une signalisation RET aberrante.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant RET et les voies associées

Mécanisme d'action

This compound exerce ses effets en stabilisant la conformation inactive de l'enzyme Janus kinase 2 (JAK2), ce qui entraîne une boucle d'activation non phosphorylée et une inhibition plus forte. Ce mécanisme implique la liaison à la poche de liaison à l'ATP de JAK2, empêchant son activation et la signalisation subséquente. Le composé inhibe également la signalisation RET en bloquant l'interaction entre RET et son ligand, le facteur neurotrophique dérivé des cellules gliales .

Comparaison Avec Des Composés Similaires

Composés similaires

NVP-CHZ868 : Un autre inhibiteur de JAK2 de type II avec un mode de liaison et une activité inhibitrice similaires.

Sunitinib : Un inhibiteur multi-cibles de la tyrosine kinase réceptrice avec une activité contre RET.

Cabozantinib : Un inhibiteur de multiples tyrosine kinases réceptrices, y compris RET.

Unicité

NVP-BBT594 est unique en raison de sa grande spécificité et de sa puissance pour inhiber la signalisation RET. Comparé à d'autres composés similaires, il montre une inhibition plus forte de RET et des voies associées, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Propriétés

IUPAC Name |

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLNKQZLPGLOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

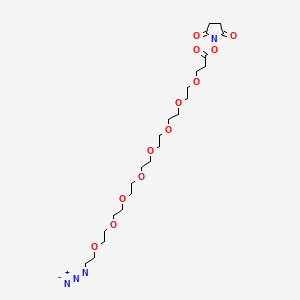

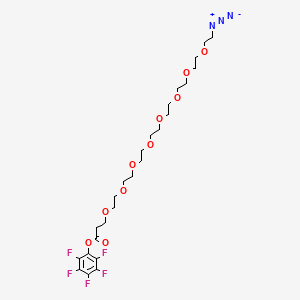

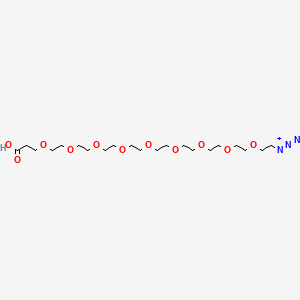

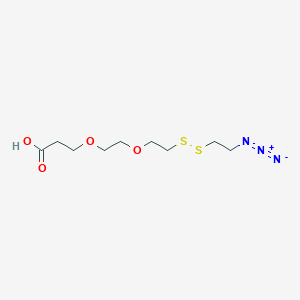

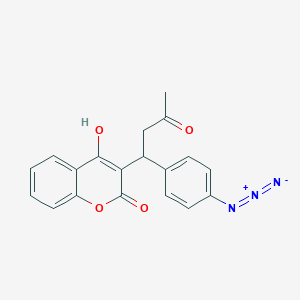

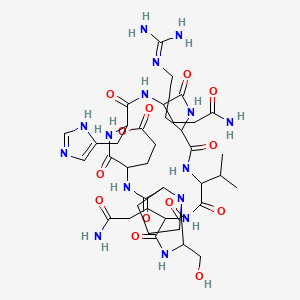

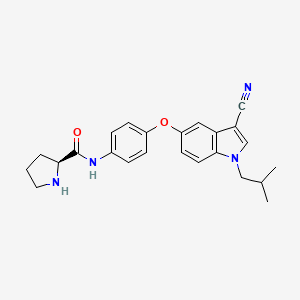

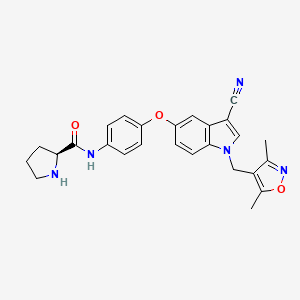

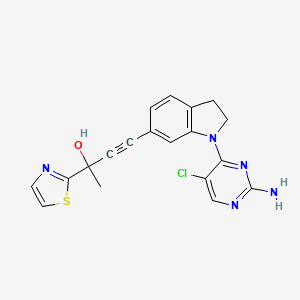

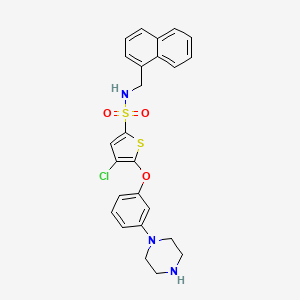

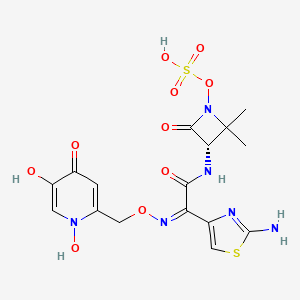

Feasible Synthetic Routes

Q1: What is NVP-BBT594 and how does it work?

A1: this compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, this compound targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] this compound effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]

Q2: Which cancers show sensitivity to this compound?

A2: Research has primarily focused on this compound's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, this compound shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]

Q3: How does the efficacy of this compound compare to type I JAK2 inhibitors?

A3: this compound demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, this compound exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]

Q4: Are there any resistance mechanisms to this compound?

A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to this compound in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []

Q5: Are there any potential strategies to improve the efficacy of this compound?

A5: Research suggests combining this compound with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining this compound with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining this compound with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.